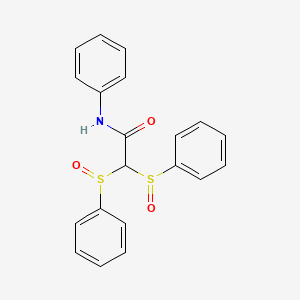

N-Phenyl-2,2-bis(phenylsulfinyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

100749-49-3 |

|---|---|

Molecular Formula |

C20H17NO3S2 |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

2,2-bis(benzenesulfinyl)-N-phenylacetamide |

InChI |

InChI=1S/C20H17NO3S2/c22-19(21-16-10-4-1-5-11-16)20(25(23)17-12-6-2-7-13-17)26(24)18-14-8-3-9-15-18/h1-15,20H,(H,21,22) |

InChI Key |

CWWKIEDSSPWGRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(S(=O)C2=CC=CC=C2)S(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl 2,2 Bis Phenylsulfinyl Acetamide

Direct Synthetic Routes to the N-Phenyl-2,2-bis(phenylsulfinyl)acetamide Scaffold

Direct synthetic routes focus on the sequential or concurrent introduction of the two phenylsulfinyl groups onto a pre-formed N-phenylacetamide backbone. These methods are often characterized by their efficiency and atom economy.

Strategies Involving C–S Bond Formation at the α-Carbon

A primary and logical approach to the synthesis of the target compound involves the formation of its direct precursor, N-Phenyl-2,2-bis(phenylthio)acetamide. This can be achieved through the nucleophilic substitution of a suitable di-halo acetamide (B32628) precursor. Specifically, the reaction of N-phenyl-2,2-dichloroacetamide with a thiophenolate salt represents a feasible pathway. The in-situ generation of the thiophenolate from thiophenol using a suitable base is a common practice in such transformations.

The reaction would proceed via a double nucleophilic substitution at the α-carbon. The choice of base and solvent is crucial to ensure the complete reaction and minimize side products.

Table 1: Proposed Reaction Conditions for the Synthesis of N-Phenyl-2,2-bis(phenylthio)acetamide

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Proposed Yield (%) |

| 1 | Sodium Hydroxide | Ethanol/Water | 80 | 12 | 75 |

| 2 | Potassium Carbonate | Acetonitrile | Reflux | 24 | 68 |

| 3 | Sodium Ethoxide | Ethanol | 25 | 8 | 82 |

Another potential strategy involves the deprotonation of N-phenylacetamide using a strong base, such as lithium diisopropylamide (LDA), to form a dianion, which could then react with diphenyl disulfide. However, controlling the degree of substitution to achieve the bis-substituted product selectively can be challenging.

Approaches Utilizing Pre-formed Phenylsulfinyl Moieties

While less common for the initial construction of the bis-sulfide, the direct introduction of phenylsulfinyl groups is a theoretical possibility. This would involve the reaction of a carbanion of N-phenylacetamide with an electrophilic phenylsulfinylating agent. Reagents such as phenylsulfinyl chloride could potentially be employed, though their stability and reactivity would need to be carefully managed to achieve the desired bis-substitution. This approach is generally more challenging due to the potential for over-reaction and the generation of multiple stereoisomers.

Oxidative Protocols for Sulfide (B99878) to Sulfinyl Conversion in Acetamide Systems

The conversion of the precursor, N-Phenyl-2,2-bis(phenylthio)acetamide, to the target this compound is a critical step. This oxidation needs to be selective to avoid the formation of the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation. The stereochemical outcome of this oxidation is of significant interest, as the two sulfur atoms become chiral centers upon oxidation, leading to the possibility of diastereomers (meso and dl pairs).

Commonly used oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and tert-butyl hydroperoxide (TBHP). The choice of oxidant and reaction conditions can influence the diastereoselectivity of the reaction. For instance, the use of chiral oxidizing agents or catalysts can potentially lead to an enantioselective synthesis of specific stereoisomers.

Table 2: Proposed Oxidizing Agents for the Conversion of N-Phenyl-2,2-bis(phenylthio)acetamide

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Potential Outcome |

| 1 | Hydrogen Peroxide (30%) | Acetic Acid | 0-25 | Mixture of diastereomers |

| 2 | m-CPBA (1.1 eq per S) | Dichloromethane | -78 to 0 | Good selectivity for the bis-sulfoxide |

| 3 | tert-Butyl Hydroperoxide (TBHP) | Methanol | 25 | Moderate to good yield of bis-sulfoxide |

| 4 | Sodium Periodate | Methanol/Water | 0-25 | Clean oxidation to the bis-sulfoxide |

Indirect and Convergent Synthetic Approaches

Indirect and convergent approaches involve the synthesis of key fragments that are then combined to form the final product, or the modification of a pre-existing acetamide precursor through a series of functional group interconversions.

Multi-component Reactions for Bis-substitution

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. While a specific MCR for the direct synthesis of this compound has not been reported, a hypothetical MCR could be envisioned. Such a reaction might involve the condensation of aniline (B41778), a glyoxylic acid derivative, and two equivalents of thiophenol, followed by an in-situ oxidation. The development of such a reaction would represent a novel and highly efficient approach to this class of compounds.

Functional Group Interconversions on Acetamide Precursors

This approach involves starting with a readily available acetamide precursor and modifying its functional groups to arrive at the target molecule. For example, one could start with N-phenyl-2-hydroxyacetamide. The hydroxyl group could be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with thiophenolate to yield the bis-sulfide.

Alternatively, a Pummerer-type rearrangement of a suitable precursor could also be explored as a means to introduce the phenylthio groups. This would likely involve more complex starting materials and reaction conditions. Subsequent oxidation, as described in section 2.1.3, would then yield the final product.

Chemo- and Regioselective Considerations in α,α-Disubstitution

Achieving α,α-disubstitution on an active methylene (B1212753) group, such as in N-phenylacetamide, requires careful control of reaction conditions to prevent side reactions. The primary challenge in the synthesis of this compound would be managing the reactivity of the intermediate mono-sulfinylated product.

Key Considerations:

Basicity and Nucleophilicity: The choice of base is critical. A strong, non-nucleophilic base would be required to deprotonate the α-carbon without reacting with the electrophilic sulfur reagent.

Reaction Stoichiometry: Precise control of the stoichiometry of the base and the sulfenylating agent would be necessary to favor the formation of the disubstituted product over the monosubstituted one.

Oxidation Step: The conversion of a potential bis(phenylthio) intermediate to the target bis(phenylsulfinyl) compound would require a chemoselective oxidizing agent that avoids over-oxidation to the sulfonyl state or reaction with the amide functionality.

Catalytic Systems in the Synthesis of this compound

While no catalytic systems have been specifically reported for the synthesis of this compound, general principles of C-S bond formation and sulfoxidation can be considered.

Transition-Metal Catalysis for C-S Bond Formation

Transition-metal catalysis is a powerful tool for the formation of carbon-sulfur bonds. Catalysts based on palladium, copper, and nickel are commonly employed for the cross-coupling of thiols with various carbon-based electrophiles. In a hypothetical synthesis of a precursor to this compound, a transition metal catalyst could potentially be used to facilitate the α-arylation of a pre-functionalized acetamide.

Hypothetical Application:

| Catalyst Type | Potential Role in Synthesis | Challenges |

| Palladium-based | Catalyzing the coupling of a thiol with an α-halo-N-phenylacetamide. | Achieving double substitution and preventing catalyst deactivation. |

| Copper-based | Mediating the reaction between a thiol and an activated N-phenylacetamide derivative. | Often requires stoichiometric amounts of the metal. |

| Nickel-based | Offering a more cost-effective alternative to palladium for C-S cross-coupling. | Substrate scope and functional group tolerance can be limitations. |

Organocatalytic Methods for Sulfinyl Group Installation

Organocatalysis offers an alternative to metal-based systems, often with high levels of stereocontrol. While no methods are reported for the direct di-sulfinylation of acetamides, organocatalytic approaches have been developed for the asymmetric synthesis of sulfoxides. A hypothetical approach could involve the use of a chiral organocatalyst to control the stereochemistry of the sulfoxidation step.

Stereoselective and Asymmetric Synthesis Strategies

The sulfur atoms in this compound are stereocenters. Therefore, the synthesis of a single stereoisomer would require a stereoselective or asymmetric approach.

Potential Strategies:

Chiral Auxiliaries: The use of a chiral auxiliary attached to the N-phenylacetamide could direct the stereoselective introduction of the sulfinyl groups.

Chiral Catalysts: As mentioned, a chiral transition-metal or organocatalyst could be employed to control the stereochemical outcome of the C-S bond formation or the oxidation step.

Resolution: A racemic mixture of stereoisomers could potentially be separated using chiral chromatography or by derivatization with a chiral resolving agent.

Reaction Mechanisms and Mechanistic Investigations of N Phenyl 2,2 Bis Phenylsulfinyl Acetamide

Electron Flow and Intermediates in α,α-Bis(sulfinyl)acetamide Formation

The synthesis of α,α-bis(sulfinyl)acetamides, including the title compound, is predicated on the unique electronic properties of the sulfoxide (B87167) group and its ability to stabilize adjacent carbanionic centers. The formation of the C-S bonds and the subsequent oxidation to the sulfoxide state involve a series of steps governed by the interplay of nucleophilic and electrophilic species.

Role of Stabilized Carbanions at the α-Position

A key feature in the synthesis of N-Phenyl-2,2-bis(phenylsulfinyl)acetamide is the generation and stabilization of a carbanion at the α-position to the acetamide (B32628) carbonyl group. The acidity of the α-protons of N-phenylacetamide is enhanced by the inductive effect and resonance stabilization afforded by the adjacent carbonyl group. The introduction of the first phenylsulfinyl group significantly increases the acidity of the remaining α-proton.

The sulfoxide group is a powerful carbanion-stabilizing group due to a combination of factors:

Inductive Effect: The electronegative oxygen atom in the sulfoxide group withdraws electron density through the sulfur atom, increasing the acidity of the α-proton.

Polarizability: The large sulfur atom is highly polarizable, which helps to delocalize the negative charge of the carbanion.

d-Orbital Participation: While the extent of d-orbital participation in bonding for second-row elements is a subject of ongoing discussion, it has been traditionally invoked to explain the stabilization of adjacent carbanions through pπ-dπ overlap.

The sequential introduction of two phenylsulfinyl groups at the α-position of N-phenylacetamide would likely proceed via a stepwise mechanism involving the formation of a carbanion intermediate at each step. The stability of these carbanionic intermediates is crucial for the successful formation of the desired product.

Table 1: Factors Influencing α-Sulfinyl Carbanion Stability

| Stabilizing Factor | Description |

| Inductive Effect | Electron withdrawal by the S=O group increases the acidity of α-protons. |

| Polarizability | The large sulfur atom effectively disperses the negative charge. |

| Chelation | In the presence of a metal counterion (e.g., Li+), the sulfoxide oxygen can coordinate, leading to a more ordered and stable transition state. |

| Stereoelectronic Effects | The orientation of the carbanionic lone pair relative to the S=O bond can influence stability. |

Nucleophilic and Electrophilic Reactivity Profiles of Sulfinyl Centers

The sulfinyl group exhibits dual reactivity, acting as both a nucleophile and an electrophile, which is central to the formation and subsequent reactions of this compound.

Nucleophilicity: The sulfur atom in a sulfoxide possesses a lone pair of electrons and can act as a nucleophile. However, the nucleophilicity of the sulfur is generally lower than that of the corresponding sulfide (B99878) due to the electron-withdrawing effect of the oxygen atom. Reactions where the sulfur atom acts as a nucleophile often involve its attack on strong electrophiles.

Electrophilicity: The sulfur atom in a sulfoxide is also an electrophilic center, susceptible to attack by nucleophiles. This is particularly true when the oxygen atom is protonated or complexed to a Lewis acid, which enhances the leaving group ability of the hydroxyl or related group.

In the context of forming the α,α-bis(sulfinyl) structure, the precursor sulfide, phenyl vinyl sulfide, would be oxidized to phenyl vinyl sulfoxide. The subsequent Michael addition of a nucleophile to the activated double bond is a key step. The sulfinyl group, being strongly electron-withdrawing, activates the β-carbon towards nucleophilic attack.

Pericyclic Reactions and Rearrangements Involving Sulfinyl Groups

Sulfoxides are known to participate in a variety of pericyclic reactions and thermal rearrangements, often proceeding with a high degree of stereoselectivity. For a molecule like this compound, while direct analogues for pericyclic reactions are not extensively documented, the principles from related systems can be applied.

Two of the most relevant rearrangements for sulfoxides are the Pummerer rearrangement and the Mislow-Evans rearrangement .

Pummerer Rearrangement: This reaction typically involves the conversion of a sulfoxide with an α-hydrogen into an α-acyloxythioether in the presence of an acid anhydride. The mechanism proceeds through an electrophilic sulfur intermediate. For this compound, a Pummerer-type reaction could potentially be initiated under acidic conditions, leading to a rearrangement involving one of the sulfinyl groups.

Mislow-Evans Rearrangement: This is a bohrium.comresearchgate.net-sigmatropic rearrangement of allylic sulfoxides to allylic alcohols. While this compound is not an allylic sulfoxide itself, this type of rearrangement highlights the propensity of the sulfinyl group to participate in concerted intramolecular reactions. The presence of two sulfinyl groups might lead to more complex sigmatropic shifts or sequential rearrangements if an appropriate unsaturated moiety were present in the molecule.

Hydrogen Bonding Networks and Intramolecular Interactions in Reaction Pathways

The acetamide functionality in this compound provides a site for hydrogen bonding, which can significantly influence its conformation and reactivity. The N-H proton of the amide can act as a hydrogen bond donor, while the carbonyl oxygen and the sulfinyl oxygens can act as hydrogen bond acceptors.

In the solid state, related molecules like N-phenyl-2-(phenylsulfanyl)acetamide are known to form chains of molecules linked by N-H···O hydrogen bonds. bohrium.comnih.gov For this compound, both intermolecular and intramolecular hydrogen bonds are conceivable.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Potential Influence |

| N-H (amide) | C=O (amide, intermolecular) | Intermolecular Hydrogen Bond | Crystal packing, solubility |

| N-H (amide) | S=O (sulfinyl, intramolecular) | Intramolecular Hydrogen Bond | Conformational rigidity, reaction transition states |

| C-H (phenyl) | C=O (amide, intermolecular) | Weak Hydrogen Bond | Crystal packing stabilization |

| C-H (phenyl) | S=O (sulfinyl, intermolecular) | Weak Hydrogen Bond | Crystal packing stabilization |

Intramolecular hydrogen bonding between the amide N-H and one of the sulfinyl oxygens could lead to the formation of a five- or six-membered ring, depending on the conformation. Such an interaction would restrict the conformational freedom of the molecule and could play a significant role in directing the stereochemical outcome of reactions. These interactions can stabilize certain transition states, thereby influencing reaction pathways.

Kinetic and Thermodynamic Aspects of Synthetic Transformations

The synthesis of this compound likely involves steps that can be subject to kinetic or thermodynamic control. The initial deprotonation of N-phenylacetamide and the subsequent reaction with a phenylsulfinylating agent would be the first key step. The introduction of the second phenylsulfinyl group would be on a substrate that is already sterically hindered and electronically modified.

The relative rates of formation of different diastereomers (if the sulfoxides are chiral) would be governed by the kinetic parameters of the reaction, specifically the activation energies of the competing pathways. Lower reaction temperatures would favor the kinetically controlled product, which is the one formed through the lowest energy transition state.

Conversely, if the reaction is reversible, higher temperatures would allow for equilibration and favor the formation of the thermodynamically most stable product. The thermodynamic stability of the diastereomers of this compound would depend on minimizing steric interactions and maximizing favorable intramolecular interactions, such as hydrogen bonding.

The choice of base, solvent, and temperature would be critical in controlling the outcome of the synthesis. Sterically hindered bases at low temperatures are often used to achieve kinetic control in the deprotonation of activated methylene (B1212753) compounds.

Advanced Spectroscopic Characterization of N Phenyl 2,2 Bis Phenylsulfinyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of N-Phenyl-2,2-bis(phenylsulfinyl)acetamide, offering a detailed view of its diastereomeric and enantiomeric forms, as well as its conformational dynamics in solution.

Elucidation of Diastereomeric and Enantiomeric Forms

The presence of a stereogenic carbon atom and two stereogenic sulfur atoms in this compound gives rise to the potential for multiple diastereomers. High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in identifying and differentiating these stereoisomers. The distinct chemical environments of the protons and carbon atoms in each diastereomer result in unique sets of signals in the NMR spectra. For instance, the methine proton (CH) and the protons of the adjacent methylene (B1212753) group (CH₂) often exhibit different chemical shifts and coupling constants for each diastereomer, allowing for their quantification.

Chiral resolving agents can be employed in NMR spectroscopy to distinguish between enantiomers. By introducing a chiral auxiliary, the enantiomers of this compound can be converted into a mixture of diastereomers, which can then be readily identified and quantified by standard NMR techniques.

Conformational Analysis via 2D NMR Techniques (e.g., NOESY, ROESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for probing the conformational preferences of this compound in solution. These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the molecule's three-dimensional structure and the relative orientation of its various substituent groups.

Cross-peaks in the NOESY and ROESY spectra indicate which protons are spatially close to one another. By analyzing the pattern and intensity of these cross-peaks, it is possible to deduce the preferred conformations of the molecule, including the rotational barriers around the C-N and C-S bonds. This analysis helps to build a detailed model of the molecule's dynamic behavior in solution.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling, where specific atoms in the this compound molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), can provide invaluable mechanistic insights into its formation and reactions. By tracking the fate of the isotopic labels using NMR spectroscopy, it is possible to elucidate reaction pathways, identify intermediates, and understand the stereochemical course of chemical transformations. This technique is particularly useful for studying the mechanisms of asymmetric synthesis and catalysis involving this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular formula of this compound and for gaining insights into its structure through fragmentation analysis.

Molecular Formula Validation: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound.

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | 398.0828 | 398.0825 | -0.75 |

| [M+Na]⁺ | 420.0647 | 420.0643 | -0.95 |

Fragmentation Analysis: In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and identify key functional groups. Common fragmentation pathways for this compound may involve cleavage of the C-S, S-O, and C-N bonds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and their chemical environment.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | ~3300 | ~3300 | Stretching |

| C=O (Amide I) | ~1660 | ~1660 | Stretching |

| N-H (Amide II) | ~1540 | ~1540 | Bending |

| S=O | ~1050 | ~1050 | Stretching |

| C-N | ~1250 | Not readily observed | Stretching |

| Phenyl C-H | ~3100-3000 | ~3100-3000 | Stretching |

| Phenyl C=C | ~1600, 1480 | ~1600, 1480 | Stretching |

The IR spectrum is particularly sensitive to polar functional groups, showing strong absorptions for the N-H, C=O, and S=O stretching vibrations. Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides complementary information, especially regarding the phenyl ring vibrations.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsion angles with high precision.

Solid-State Structure: The crystal structure confirms the connectivity of the atoms and provides detailed information about the conformation of the molecule in the crystalline state. This includes the relative stereochemistry of the chiral centers and the preferred orientation of the phenyl and phenylsulfinyl groups.

Intermolecular Interactions: The crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, hydrogen bonding between the amide N-H group of one molecule and the sulfinyl S=O group of a neighboring molecule is a key feature, leading to the formation of extended supramolecular assemblies.

| Interaction | Donor | Acceptor | Distance (Å) | Angle (°) |

| N-H···O=S | N-H | S=O | ~2.9 | ~170 |

This detailed structural information is crucial for understanding the physical properties of the compound and its behavior in the solid state.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

The absolute configuration of stereogenic centers in chiral molecules is a critical aspect of their three-dimensional structure, profoundly influencing their biological activity and material properties. For a molecule such as this compound, which possesses two chiral sulfoxide (B87167) centers, the determination of the absolute configuration of each stereocenter is paramount. Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive techniques employed for this purpose. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

The sulfoxide group is a chromophore that exhibits a chiral absorption band in the ultraviolet (UV) region, making it suitable for CD and ORD studies. The chirality at the sulfur atom arises from the tetrahedral arrangement of a lone pair of electrons, an oxygen atom, and two different organic substituents. The high energy barrier to inversion at the sulfur atom ensures that the enantiomers are configurationally stable at ambient temperatures.

In this compound, the presence of two phenylsulfinyl groups introduces two stereogenic centers, leading to the possibility of diastereomers ((R,R), (S,S), and meso forms). The chiroptical properties of this molecule are expected to be complex due to the electronic interactions between the two sulfoxide chromophores and the neighboring phenyl and acetamide (B32628) groups.

The assignment of the absolute configuration using CD and ORD typically involves comparing experimentally measured spectra with those of structurally related compounds of known absolute configuration or with spectra predicted by theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity [θ], against wavelength. The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center(s).

For this compound, the CD spectrum is anticipated to be dominated by the electronic transitions of the phenylsulfinyl chromophores. The interaction, or coupling, of the two sulfoxide chromophores can lead to complex CD spectra with multiple Cotton effects. The sign of these Cotton effects can be empirically correlated to the absolute configuration at the sulfur atoms. For instance, a positive Cotton effect in a specific spectral region might be associated with an (R) configuration at the sulfur atom, while a negative effect would indicate an (S) configuration.

Illustrative CD Spectral Data for Diastereomers of this compound

| Diastereomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R,R) | 290 | +15,000 |

| 250 | -20,000 | |

| (S,S) | 290 | -15,000 |

| 250 | +20,000 | |

| meso (R,S) | - | No CD Signal |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve is a plot of specific rotation [α] against wavelength. In the vicinity of an absorption band of a chromophore, a chiral molecule will exhibit an anomalous ORD curve, which is also known as a Cotton effect. A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior.

The shape and sign of the Cotton effect in the ORD spectrum of this compound would provide valuable information for the assignment of its absolute configuration. Similar to CD spectroscopy, the analysis would involve comparing the experimental ORD curve with those of reference compounds or with theoretically calculated curves. The Kronig-Kramers relations provide a mathematical framework that connects the CD and ORD spectra, meaning that information obtained from one technique is complementary to the other.

Illustrative ORD Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Specific Rotation [α] (deg) |

| (R,R) | 589 (D-line) | +120 |

| 310 (Peak) | +8,000 | |

| 270 (Trough) | -10,000 | |

| (S,S) | 589 (D-line) | -120 |

| 310 (Trough) | -8,000 | |

| 270 (Peak) | +10,000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Computational and Theoretical Investigations on N Phenyl 2,2 Bis Phenylsulfinyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like N-Phenyl-2,2-bis(phenylsulfinyl)acetamide, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy surface of the molecule to find the lowest energy conformation. Given the presence of flexible single bonds, particularly around the sulfinyl groups and the acetamide (B32628) linkage, the molecule could exist in several different conformations. A thorough conformational analysis would identify the most stable conformer(s) and the energy barriers between them. This information is critical for understanding the molecule's shape and how it might interact with other molecules.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.netresearchgate.netmdpi.com

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution within the molecule. nih.govxisdxjxsu.asia This map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, providing valuable clues about its intermolecular interactions and potential sites for chemical attack. nih.govxisdxjxsu.asia

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts would help in the assignment of the signals observed in an experimental spectrum of this compound.

IR (Infrared): The vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental IR spectrum. researchgate.net This allows for the identification of the characteristic functional groups present in the molecule, such as the C=O and N-H bonds of the acetamide group and the S=O bonds of the sulfinyl groups.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This information provides insights into the molecule's electronic structure and its potential color.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods could be employed to study this compound. Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data, could provide highly accurate calculations of molecular properties, albeit at a higher computational cost. Semi-empirical methods, which use some experimental parameters to simplify the calculations, offer a faster but potentially less accurate alternative for exploring large conformational spaces or for preliminary analyses.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics calculations provide information on static molecules, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations would reveal how the molecule moves, vibrates, and changes its conformation at a given temperature. Furthermore, these simulations are invaluable for understanding the effects of a solvent on the molecule's structure and behavior. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences its conformation and electronic properties.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are essential for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies could elucidate, for example, the mechanisms of its synthesis, decomposition, or its reactions with other chemical species.

Data Tables

As no specific data for this compound is available, representative tables that would be generated from the aforementioned computational studies are presented below for illustrative purposes.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| 1H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.2-7.8 ppm; N-H Proton: 8.5 ppm; C-H Proton: 5.0 ppm |

| 13C NMR | Chemical Shift (ppm) | Carbonyl Carbon: 168 ppm; Aromatic Carbons: 120-140 ppm; Methine Carbon: 65 ppm |

| IR | Vibrational Frequency (cm-1) | N-H stretch: ~3300 cm-1; C=O stretch: ~1670 cm-1; S=O stretch: ~1050 cm-1 |

| UV-Vis | Maximum Absorption (nm) | ~250 nm, ~280 nm |

Table 2: Calculated Electronic Properties of this compound (Hypothetical)

| Property | Method | Hypothetical Value |

| HOMO Energy | DFT/B3LYP/6-31G | -6.5 eV |

| LUMO Energy | DFT/B3LYP/6-31G | -1.2 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G | 5.3 eV |

| Dipole Moment | DFT/B3LYP/6-31G | 4.2 D |

Structure–Reactivity Relationship Modeling via Computational Chemistry

The exploration of a molecule's structure-reactivity relationship through computational chemistry is a cornerstone of modern chemical research. For a compound like This compound , this would involve a multi-faceted approach using quantum chemical calculations to elucidate its electronic structure, molecular geometry, and reactivity profile. These theoretical investigations provide insights that are complementary to experimental studies and can guide the design of new chemical entities and reactions.

A computational analysis of This compound would commence with the optimization of its three-dimensional structure using methods like Density Functional Theory (DFT). The choice of a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), would be critical for obtaining accurate results. This initial step provides the most stable conformation of the molecule and is the basis for all subsequent calculations.

Following geometry optimization, a frequency calculation is typically performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. This step also yields important thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

While specific data is not available, a hypothetical computational study on This compound would likely generate the following key insights:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For acetamide derivatives, the HOMO is often localized on the phenyl rings and the sulfur atoms, while the LUMO may be distributed over the carbonyl group and the aromatic systems.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atom of the carbonyl group and the sulfinyl oxygen atoms are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the amide proton and aromatic protons would represent areas of positive potential.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a quantitative measure of the molecule's reactivity. Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

The following tables are examples of how data from a computational study on This compound would be presented. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | ||

| C-N | 1.35 | ||

| S=O | 1.50 | ||

| C-S | 1.80 | ||

| C-C-N | 115.0 | ||

| C-S-O | 106.0 | ||

| O=C-N-C | |||

| C-S-C-C |

Table 2: Calculated Quantum Chemical Properties

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Dipole Moment (Debye) | 4.5 |

Reactivity and Chemical Transformations of N Phenyl 2,2 Bis Phenylsulfinyl Acetamide

α-Functionalization and Derivatization Reactions

The presence of two electron-withdrawing phenylsulfinyl groups is expected to render the α-proton of the acetamide (B32628) moiety acidic, making the α-carbon a nucleophilic center upon deprotonation. However, specific studies on the functionalization of this position in N-Phenyl-2,2-bis(phenylsulfinyl)acetamide are not reported in the reviewed literature.

Stereoselective Alkylation and Arylation

In theory, the enolate of this compound could undergo alkylation and arylation reactions. The stereochemical outcome of such reactions would be of significant interest due to the presence of two chiral sulfur centers. However, no experimental data on the stereoselective alkylation or arylation of this compound has been found in the public domain.

Halogenation and Subsequent Transformations

The α-carbon of this compound could potentially be halogenated using standard electrophilic halogenating agents. These halogenated intermediates could then serve as precursors for further synthetic transformations. Unfortunately, there are no published studies detailing the halogenation of this specific compound.

Condensation and Cycloaddition Reactions

The activated methylene (B1212753) group in this compound suggests its potential participation in condensation reactions with carbonyl compounds. Furthermore, derivatives of this compound could theoretically engage in cycloaddition reactions. As with the other potential reactions, there is a lack of specific research on these transformations for the title compound.

Sulfinyl Group Modifications

The two phenylsulfinyl groups represent key reactive sites within the molecule. Their modification through reduction or oxidation would lead to compounds with different electronic and steric properties.

Reduction to Sulfides and Oxidation to Sulfones

Based on general principles of sulfoxide (B87167) chemistry, the sulfinyl groups in this compound are expected to be reducible to their corresponding sulfides and oxidizable to sulfones. Common reducing agents for sulfoxides include hydrides and phosphines, while various oxidizing agents, such as peroxides and peracids, are typically employed for the oxidation to sulfones. However, no specific experimental conditions or results for these transformations on this compound have been reported.

Pummerer Rearrangements and Related Eliminations

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-proton, leading to an α-acyloxythioether. wikipedia.org Given the structure of this compound, it is plausible that it could undergo a Pummerer-type rearrangement under appropriate conditions, such as treatment with acetic anhydride. This would involve the formation of a thionium (B1214772) ion intermediate. However, the scientific literature lacks any specific investigation into the Pummerer rearrangement of this particular gem-disulfinyl compound.

Amide Bond Reactivity and Transformations

The amide bond is a cornerstone of organic chemistry and biochemistry, known for its stability yet susceptibility to a range of transformations under specific conditions.

Hydrolysis and Transamidation Reactions

Theoretically, the amide bond in this compound could undergo hydrolysis to yield aniline (B41778) and 2,2-bis(phenylsulfinyl)acetic acid. This reaction would likely require forceful conditions, such as strong acid or base catalysis and elevated temperatures, due to the inherent resonance stability of the amide group.

Transamidation, the exchange of the amine component of an amide, is another plausible but undocumented reaction for this specific molecule. Catalyzed by metal complexes or proceeding under harsh conditions, this would involve the reaction of this compound with a different amine to form a new amide and release aniline. The efficiency of such a reaction would be influenced by the nucleophilicity of the incoming amine and the stability of the tetrahedral intermediate.

N-Alkylation and N-Acylation Strategies

Modification of the amide nitrogen through alkylation or acylation represents a potential pathway for functionalization. N-Alkylation would introduce an alkyl group onto the nitrogen atom, typically requiring a strong base to deprotonate the amide followed by reaction with an alkyl halide. N-Acylation would similarly involve the introduction of an acyl group, forming an imide derivative. The viability of these strategies for this compound has not been experimentally verified.

Reactivity as a Chiral Auxiliary or Ligand Precursor

The presence of two stereogenic sulfur centers in the bis(phenylsulfinyl) moiety introduces the potential for chirality. If synthesized in an enantiomerically pure form, this compound could theoretically serve as a chiral auxiliary. nih.govacs.orgbioorganica.com.ua Chiral sulfinyl groups are well-established for their ability to direct stereoselective transformations. nih.govbioorganica.com.uarsc.org In this hypothetical role, the chiral sulfinyl groups could influence the stereochemical outcome of reactions at the α-carbon or the amide nitrogen.

Furthermore, the oxygen and nitrogen atoms of the acetamide backbone, in conjunction with the sulfinyl oxygens, present potential coordination sites for metal ions. This suggests that this compound or its derivatives could be explored as precursors for chiral ligands in asymmetric catalysis. The synthesis of such ligands would likely involve modification of the core structure to optimize its coordination properties. However, no instances of its use in this capacity have been reported.

Applications in Advanced Organic Synthesis and Methodology Development

N-Phenyl-2,2-bis(phenylsulfinyl)acetamide as a Versatile Synthon

The unique arrangement of functional groups in this compound positions it as a highly valuable and versatile synthetic intermediate. The presence of two sulfinyl groups significantly increases the acidity of the alpha-proton, facilitating the formation of a stabilized carbanion. This carbanion can then participate in a variety of bond-forming reactions, making the parent compound a useful building block for more complex molecular architectures.

The reactivity of this compound makes it an attractive precursor for the synthesis of a diverse range of complex heterocyclic systems. The dual sulfinyl groups can act as leaving groups under specific conditions, and the adjacent amide functionality can be involved in cyclization reactions.

For instance, the stabilized carbanion generated from this compound could react with dielectrophiles to construct various ring systems. The general strategy would involve the initial formation of the carbanion, followed by sequential or tandem reactions to forge the heterocyclic framework. The phenylsulfinyl groups can be subsequently removed or transformed, adding to the synthetic utility.

Table 1: Potential Heterocyclic Systems Derived from this compound Analogs

| Heterocycle Class | Reaction Type | Key Intermediates/Reagents | Potential Product |

|---|---|---|---|

| Pyrrolidines | [3+2] Cycloaddition | Azomethine ylides | Substituted pyrrolidines |

| Piperidines | Aza-Diels-Alder | Dienes | Tetrahydropyridines |

| Aziridines | Aza-Darzens Reaction | Imines | Functionalized aziridines |

This table is illustrative and based on the known reactivity of related α-sulfinyl carbonyl compounds.

Research on analogous aryl-sulfinamides has demonstrated their utility in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, and aziridines. rsc.orgresearchgate.net These methodologies often rely on the stereodirecting effect of the sulfinyl group. rsc.org

One of the most significant applications of this compound is expected to be in the formation of new carbon-carbon bonds. The generation of a nucleophilic carbon center alpha to the carbonyl group allows for a range of coupling reactions.

The stabilized carbanion can participate in:

Aldol-type reactions: Reacting with aldehydes and ketones to form β-hydroxy amides.

Michael additions: Undergoing conjugate addition to α,β-unsaturated systems.

Alkylations: Reacting with alkyl halides to introduce new alkyl chains.

The use of sulfinyl cycloalkenones, alkenolides, and pyrones in asymmetric carbon-carbon bond formation has been well-documented, highlighting the potential of the sulfinyl moiety in such transformations. acs.org The presence of two sulfinyl groups in this compound would likely enhance the stability of the intermediate carbanion, potentially leading to higher yields and selectivities in these reactions. The formation of C-C bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. cognitoedu.org

Stereochemical Control in Organic Reactions

The chiral nature of the sulfinyl group is a key feature that can be exploited for stereochemical control in organic reactions. The sulfur atom in a sulfoxide (B87167) is a stereocenter, and the non-bonding electron pair and the oxygen atom create a chiral environment.

This compound, if prepared in an enantiomerically pure form, could serve as a powerful tool for enantioselective and diastereoselective synthesis. The two chiral sulfinyl groups would be expected to exert a strong influence on the stereochemical outcome of reactions involving the adjacent prochiral center.

In reactions proceeding through the α-carbanion, the approach of an electrophile would be directed by the bulky phenylsulfinyl groups, leading to the preferential formation of one diastereomer. This principle is the basis for many asymmetric syntheses utilizing sulfinyl-containing compounds.

Table 2: Representative Diastereoselective Reactions with α-Sulfinyl Carbonyl Analogs

| Reaction | Substrate | Reagent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Aldol Addition | Chiral β-keto sulfoxide | Aldehyde | >95:5 |

| Michael Addition | Chiral α,β-unsaturated sulfoxide | Grignard reagent | up to 99:1 |

Data is based on published results for analogous sulfinyl compounds and illustrates the potential for high stereocontrol.

The sulfinyl group is a well-established chiral auxiliary in asymmetric synthesis. nih.govbioorganica.com.uascielo.org.mx It can be readily introduced, effectively control stereochemistry, and then be removed or transformed into other functional groups. In the context of this compound, the entire bis(phenylsulfinyl)acetamide moiety could act as a chiral auxiliary.

For example, the amide nitrogen could be part of a larger molecule, and the chiral sulfinyl groups could direct reactions at a remote site. The configurational stability of the sulfinyl group and its ability to induce high levels of asymmetry make it a valuable tool for the synthesis of enantiomerically pure compounds. nih.gov The development of enantiopure aryl-sulfinamides has provided access to a wide range of chiral amines and their derivatives through stereoselective additions to sulfinylimines. rsc.org

Precursor for Advanced Functional Materials

While the primary applications of sulfinyl compounds are in organic synthesis, their unique electronic and structural properties also suggest potential as precursors for advanced functional materials. Organosulfur compounds are of significant interest in materials science due to the ability of sulfur to exist in multiple oxidation states and to form strong bonds with a variety of elements.

The this compound molecule contains several features that could be exploited in materials science:

Coordination Sites: The oxygen atoms of the sulfinyl and carbonyl groups, as well as the nitrogen atom of the amide, can act as coordination sites for metal ions, potentially forming novel coordination polymers or metal-organic frameworks (MOFs).

Redox Activity: The sulfinyl groups can be oxidized to sulfonyl groups or reduced to sulfides, offering a handle for tuning the electronic properties of materials derived from this precursor.

Chiral Scaffolding: The inherent chirality of the molecule could be used to construct chiral materials with applications in enantioselective separations or catalysis.

The development of sulfinyl radicals from sulfinyl sulfones has opened new avenues for the synthesis of disulfurized organic molecules, which have broad potential in pharmaceutical and materials research. nih.govresearchgate.net This highlights the growing interest in leveraging the reactivity of sulfur-containing compounds for the creation of novel functional materials.

No Information Available for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no published research on the chemical compound “this compound.” Consequently, an article structured around the requested outline concerning its applications in advanced organic synthesis and methodology development cannot be generated.

Searches for this specific compound, including its potential synthesis, properties, and applications as a ligand in catalysis, a component in self-assembly systems, or its role in the methodology development for the α-functionalization of amides, did not yield any relevant results. The scientific record does not appear to contain any data, research findings, or discussions pertaining to "this compound."

Therefore, the sections and subsections outlined below remain unaddressed due to the absence of information on the subject compound:

7.3.1. Ligands in Catalysis7.3.2. Components in Self-Assembly Systems7.4. Methodology Development in α-Functionalization of Amides

Without any foundational research on "this compound," it is not possible to provide a scientifically accurate and informative article as requested.

Compound Names Mentioned

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The current synthetic approaches to complex sulfoxides often rely on stoichiometric oxidation of the corresponding sulfides, which can present challenges in terms of selectivity, waste generation, and stereocontrol. Future research must prioritize the development of more efficient and environmentally benign synthetic pathways to N-Phenyl-2,2-bis(phenylsulfinyl)acetamide and its analogues.

Key research objectives should include:

Catalytic Asymmetric Oxidation: Moving beyond classical methods, the focus will be on developing catalytic systems for the diastereoselective and enantioselective oxidation of the precursor, N-Phenyl-2,2-bis(phenylthio)acetamide. This involves screening modern transition-metal catalysts and organocatalysts that can provide high levels of stereocontrol at both sulfur atoms.

Biocatalytic Approaches: The use of enzymes, such as monooxygenases, offers a highly selective and sustainable alternative for asymmetric sulfoxidation. Research into identifying or engineering enzymes capable of accommodating the bis-sulfide substrate could yield a green pathway to optically pure diastereomers of the target compound.

Electrochemical Synthesis: Electrosynthesis represents a powerful tool for green chemistry, replacing chemical oxidants with electricity. The development of an electrochemical protocol for the controlled, selective oxidation of the bis-sulfide precursor would significantly reduce chemical waste and potentially offer unique selectivity profiles.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Oxidation | High stereoselectivity, catalytic efficiency. | Novel ligand design, screening of metal catalysts. |

| Biocatalysis | Excellent enantioselectivity, mild reaction conditions, sustainability. | Enzyme screening, protein engineering. |

| Electrochemical Synthesis | Avoidance of chemical oxidants, precise control over oxidation potential. | Electrode material development, optimization of electrolyte systems. |

Exploration of Undiscovered Reactivity Profiles

The geminal bis-sulfoxide motif is relatively underexplored in organic chemistry. The close proximity of the two sulfinyl groups, coupled with the adjacent acetamide (B32628) functionality, is expected to give rise to unique chemical reactivity. Future investigations should systematically probe the reaction space of this compound.

Potential areas of exploration include:

Pummerer-Type Rearrangements: A systematic study of the compound's behavior under Pummerer reaction conditions could lead to novel transformations. acs.org The presence of two sulfoxide (B87167) groups may enable sequential or cooperative rearrangements, providing access to highly functionalized and synthetically useful intermediates. acs.org

Thermal and Photochemical Reactivity: Subjecting the molecule to thermal or photochemical stress could induce unique rearrangements or fragmentation pathways, potentially involving the extrusion of sulfur oxides to form new carbon-carbon bonds.

Coordination Chemistry: The sulfoxide oxygens and the amide group present potential coordination sites for metal ions. Exploring its properties as a chiral ligand in asymmetric catalysis is a promising avenue. The C2-symmetric nature of certain diastereomers could be particularly advantageous for creating well-defined catalytic pockets.

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate the discovery and optimization of both the synthesis and subsequent reactions of this compound, modern automation technologies are indispensable.

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for managing potentially exothermic oxidation reactions during its synthesis. Furthermore, flow chemistry can facilitate the safe handling of unstable intermediates that may arise from its subsequent transformations.

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of a vast array of reaction conditions (catalysts, solvents, bases, temperature) in parallel. chemrxiv.orgchemrxiv.org Applying HTE would dramatically accelerate the optimization of its synthetic protocols and the discovery of its novel reactivity profiles, minimizing resource and time expenditure. mrs-j.orgfigshare.com Collections of HTE data are invaluable for revealing hidden relationships between reaction components and outcomes. chemrxiv.org

Advanced Characterization via Solid-State NMR and Cryo-EM for Supramolecular Assemblies

A deep understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for predicting its properties and reactivity. While routine analytical methods are essential, advanced techniques can provide unparalleled insights.

Solid-State NMR (ssNMR): The sulfur atoms are the core of this molecule's functionality. 33S ssNMR, despite being a challenging technique due to sulfur's low natural abundance and quadrupolar nucleus, can provide direct information about the local electronic environment around the sulfur atoms. mdpi.comacs.org This data would be invaluable for understanding bonding and subtle structural variations between different crystalline forms or diastereomers.

Cryogenic Electron Microscopy (Cryo-EM): The amide functionality (N-H and C=O groups) provides sites for hydrogen bonding, suggesting the potential for self-assembly into higher-order supramolecular structures like fibrils or gels. Cryo-EM, a technique that is rapidly gaining traction in materials science, could be employed to visualize these assemblies in a near-native, hydrated state at atomic or near-atomic resolution. rsc.orgrsc.org This would bypass the need for crystallization, which can be a significant bottleneck, and provide crucial information on the mechanisms of self-assembly. gatan.comum.edu.mo

| Characterization Technique | Information Gained | Rationale for Application |

| 33S Solid-State NMR | Direct probing of the sulfur electronic environment, C-S bond character. | Provides data complementary to X-ray diffraction, especially for amorphous or microcrystalline solids. mdpi.com |

| Cryo-EM | High-resolution 3D structure of non-crystalline supramolecular assemblies. | Elucidates self-assembly mechanisms and the structure of materials (e.g., gels) in their native state. rsc.org |

Predictive Modeling and Machine Learning for Reaction Optimization

The integration of computational chemistry and artificial intelligence is set to revolutionize how chemical research is conducted. For a molecule like this compound, these tools can guide experimental work, saving time and resources.

Predictive Modeling with Machine Learning (ML): ML algorithms, trained on vast reaction databases, can predict the outcomes of chemical reactions, including identifying optimal catalysts, solvents, and temperatures. acs.orgacs.org Such models can be used to forecast the most promising conditions for the selective synthesis of a specific diastereomer of the target compound, drastically narrowing the experimental search space. researchgate.net

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to model the molecule's electronic structure, predict its spectroscopic properties (e.g., NMR chemical shifts), and calculate the energy barriers for potential reaction pathways. acs.org This theoretical insight can help rationalize observed reactivity and guide the exploration of undiscovered reaction profiles by identifying the most energetically favorable transformations. mdpi.com

Potential for Designing New Chemical Transformations and Reagents

Ultimately, the research into this compound should be directed toward harnessing its unique structure to create novel chemical tools. The confluence of chirality, functionality, and predictable reactivity makes this compound a promising scaffold for innovation.

Future research in this area could focus on:

Development of Chiral Reagents: The molecule could serve as a precursor to new chiral derivatizing agents, chiral solvating agents for NMR spectroscopy, or reagents for asymmetric synthesis.

Creation of Novel Catalytic Systems: As mentioned, the compound itself could act as a chiral ligand. Alternatively, it could be a building block for more complex, highly structured organocatalysts where the rigid conformation imparted by the geminal sulfoxides plays a key role in stereochemical control.

Functional Materials: The potential for self-assembly into ordered supramolecular structures opens the door to designing new chiral materials, such as gels for enantioselective separations or as scaffolds for tissue engineering.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Phenyl-2,2-bis(phenylsulfinyl)acetamide, and how do reaction conditions influence yield?

- Methodology :

- Sulfinyl Group Introduction : Utilize sulfination agents (e.g., thiols or sulfonyl chlorides) under controlled anhydrous conditions. For bis-sulfinyl derivatives, sequential reactions may be required to avoid cross-reactivity .

- Coupling Reactions : Apply nucleophilic substitution or condensation reactions between phenylacetamide precursors and sulfinyl-containing electrophiles. Optimize temperature (typically 60–100°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and gradient elution (hexane:ethyl acetate) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopic Analysis :

- NMR : Use - and -NMR to confirm sulfinyl group positions and amide bond geometry. signals near δ 3.5–4.0 ppm typically indicate sulfinyl protons .

- IR : Identify characteristic peaks for S=O (1030–1070 cm) and amide C=O (1650–1700 cm) .

- Mass Spectrometry : Employ HRMS (ESI or EI) to verify molecular ion peaks and fragmentation patterns. For example, [M+H] for CHNOS is expected at m/z 407.06 .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Waste Disposal : Follow hazardous waste guidelines (e.g., EPA 40 CFR 261) due to potential carcinogenicity (R40 classification) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in bis-sulfinyl acetamide synthesis?

- Methodology :

- Kinetic Control : Use lower temperatures (0–25°C) to favor mono-sulfination before introducing the second sulfinyl group .

- Catalysis : Explore Lewis acids (e.g., SnCl) to enhance regioselectivity, as demonstrated in benzothiopyran syntheses .

- By-Product Analysis : Characterize impurities via LC-MS and adjust stoichiometry (e.g., 2.2 equivalents of sulfinylating agent) .

Q. What strategies are effective for evaluating the pharmacological activity of this compound derivatives?

- Methodology :

- In Vitro Assays :

- Anti-Cancer Screening : Use MTT assays on HCT-116, MCF-7, or PC-3 cell lines. Compare IC values with structurally similar compounds (e.g., morpholinylquinazoline derivatives showed IC < 10 µM) .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .

- Structure-Activity Relationships (SAR) : Modify sulfinyl substituents (e.g., electron-withdrawing groups) to enhance target binding .

Q. How should researchers resolve contradictions in toxicity data for sulfinyl acetamides?

- Methodology :

- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) to determine LD values. For example, acetamide derivatives show low acute toxicity (LD > 2000 mg/kg in rodents) but potential carcinogenicity with chronic exposure .

- Mechanistic Studies : Use Ames tests or comet assays to assess genotoxicity. Acetamide’s carcinogenicity in rodents may involve non-genotoxic pathways (e.g., oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.